tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate
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Overview
Description
tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C12H16N4O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, an aminomethyl group, and a tert-butyl carbamate moiety.
Preparation Methods
The synthesis of tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate involves several steps. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the aminomethyl group: This step typically involves the use of aminomethylating agents.
Attachment of the tert-butyl carbamate moiety: This is usually done by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-4-yl)carbamate): This compound has a similar core structure but different substituents.
tert-Butyl (4-(6-aminopyridin-3-yl)piperazine-1-carboxylate): This compound has a different core structure but shares the tert-butyl carbamate moiety.
Properties
CAS No. |
885269-06-7 |
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Molecular Formula |
C12H16N4O2S |
Molecular Weight |
280.35 g/mol |
IUPAC Name |
tert-butyl N-[6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C12H16N4O2S/c1-12(2,3)18-11(17)16-9-8-4-7(5-13)19-10(8)15-6-14-9/h4,6H,5,13H2,1-3H3,(H,14,15,16,17) |
InChI Key |
RKHJVOREMMOXOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=C(SC2=NC=N1)CN |
Origin of Product |
United States |
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